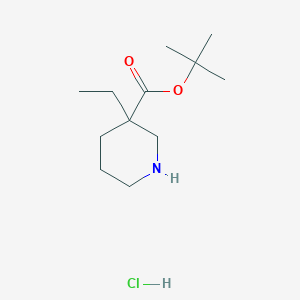

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-ethylpiperidine-3-carboxylate with hydrochloric acid. The process begins with the preparation of tert-butyl 3-ethylpiperidine-3-carboxylate, which can be synthesized through the alkylation of piperidine with tert-butyl bromoacetate under basic conditions. The resulting ester is then hydrolyzed to yield the carboxylic acid, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-methylpiperidine-3-carboxylate hydrochloride

- Tert-butyl 3-isopropylpiperidine-3-carboxylate hydrochloride

- Tert-butyl 3-phenylpiperidine-3-carboxylate hydrochloride

Uniqueness

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following chemical structure:

- Chemical Formula : C10H19ClN2O2

- Molecular Weight : 220.73 g/mol

- CAS Number : 912807-35-3

This compound features a tert-butyl group and an ethyl substituent on the piperidine ring, which significantly influences its biological properties.

Research indicates that piperidine derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Inhibition of Enzymatic Activity : Compounds related to this structure have shown potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibiting sEH can lead to reduced inflammation and pain relief, making these compounds candidates for anti-inflammatory therapies .

- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : The modulation of neurotransmitter systems has been observed in piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases. They may act as GABA reuptake inhibitors, enhancing GABAergic neurotransmission .

Biological Activity Data

The biological activities of this compound and related compounds can be summarized in the following table:

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| sEH Inhibition | 0.05 - 0.14 | |

| ACC1 Inhibition | <1000 | |

| Cytotoxicity (HELF Cells) | >100 μM | |

| Apoptosis Induction | Varies by Compound |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, researchers found that the introduction of hydrophilic groups to the piperidine structure significantly enhanced sEH inhibitory activity. The compound G1, derived from similar structural modifications, demonstrated remarkable efficacy in reducing inflammation markers in animal models of arthritis and pancreatitis .

Case Study 2: Anticancer Activity

A series of piperidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One such compound exhibited an IC50 value below 100 nM against FaDu hypopharyngeal tumor cells, indicating strong anticancer potential . The study emphasized the importance of structural modifications for enhancing biological activity.

Properties

IUPAC Name |

tert-butyl 3-ethylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4;/h13H,5-9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDIRKMFANDRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.